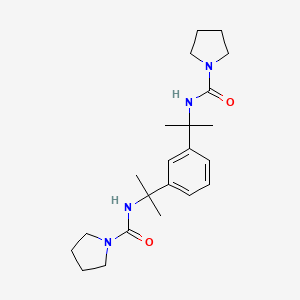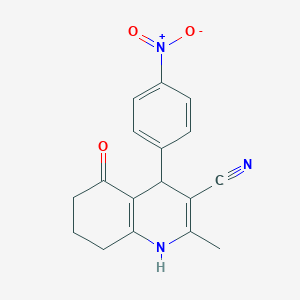![molecular formula C21H23N3O2 B5139393 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as BMS-986178, is a promising chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of quinoxalinone derivatives, which have been found to exhibit a wide range of biological activities such as antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
BMS-986178 acts by binding to the BET proteins, which are involved in the regulation of gene expression. BET proteins contain two bromodomains, which recognize and bind to acetylated lysine residues on histones, thereby facilitating the recruitment of transcriptional machinery to the gene promoter regions. BMS-986178 binds to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression.
Biochemical and Physiological Effects:
BMS-986178 has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BMS-986178 has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMS-986178 is its potent and selective inhibition of the BET proteins, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of BMS-986178 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BMS-986178. One of the potential applications of BMS-986178 is in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated gene expression. Another potential application is in the treatment of viral infections such as HIV and hepatitis B, which also rely on the BET proteins for viral gene expression. Further research is needed to explore the full therapeutic potential of BMS-986178 in these and other diseases.
Méthodes De Synthèse
The synthesis of BMS-986178 involves a multi-step process that starts with the condensation of 2-nitroaniline with benzaldehyde to form 2-(benzylideneamino)nitrobenzene. The resulting compound is then reduced to 2-(benzylamino)nitrobenzene, which is subsequently cyclized with ethyl acetoacetate to yield 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone.
Applications De Recherche Scientifique
BMS-986178 has been extensively researched for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET inhibitors have been shown to have promising anticancer activity, and BMS-986178 is no exception. It has demonstrated significant antiproliferative activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.
Propriétés
IUPAC Name |
4-(1-benzylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-15-24(19-9-5-4-8-18(19)22-20)21(26)17-10-12-23(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYTUJQKRKBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-benzylpiperidin-4-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)

![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)


![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)